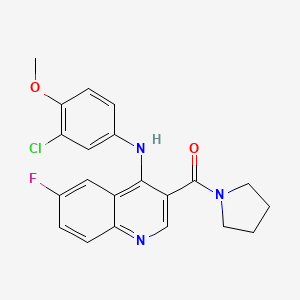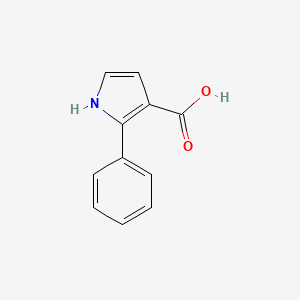![molecular formula C24H23ClFN3OS B2751734 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide CAS No. 478260-45-6](/img/structure/B2751734.png)
2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide is a useful research compound. Its molecular formula is C24H23ClFN3OS and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing sulfanilamide derivatives, including compounds similar to the queried chemical structure, for their potential applications in various fields. The synthesis involves multi-step reactions, starting from commercially available precursors to obtain sulfanilamide derivatives with specific functional groups. These compounds are then characterized using techniques such as NMR, IR, MS spectra, and sometimes X-ray diffraction for structural elucidation (Wang et al., 2011).
Antibacterial and Antifungal Activities
Several studies have explored the antibacterial and antifungal activities of sulfanilamide derivatives. These compounds have been tested against various bacterial and fungal strains to evaluate their efficacy. For example, novel diphenyl piperazine-based sulfanilamides have shown better inhibitory potency against tested bacterial strains compared to standard drugs, highlighting their potential as antimicrobial agents (Wang et al., 2011).
Pharmacological Evaluation
The pharmacological potential of these compounds extends beyond antimicrobial activity. Some derivatives have been screened for their hemolytic and thrombolytic activities, indicating their potential applications in treating cardiovascular diseases. For instance, specific oxadiazole derivatives showed very good thrombolytic activity relative to Streptokinase, a reference drug, suggesting their utility in clinical settings for cardiovascular disease treatment (Aziz-Ur-Rehman et al., 2020).
Molecular Docking and Cytotoxicity Studies
Further research includes molecular docking and cytotoxicity studies to understand the interaction mechanisms of these compounds with biological targets and their safety profiles. These studies aim to identify active binding sites, correlate bioactivity data, and evaluate the compounds' potential as drug candidates with minimal cytotoxic effects. For example, N-substituted oxadiazole derivatives have been computationally docked with α-chymotrypsin enzyme protein, revealing significant correlations with bioactivity data and highlighting the compounds' antibacterial activity and moderate anti-enzymatic potential (Siddiqui et al., 2014).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN3OS/c25-18-6-9-21(10-7-18)31-17-24(30)27-19-8-11-23(22(26)16-19)29-14-12-28(13-15-29)20-4-2-1-3-5-20/h1-11,16H,12-15,17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQGCGBDBCJRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2751651.png)
![7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2751652.png)
![(2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-iodophenyl)amino]prop-2-en-1-one](/img/structure/B2751654.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)
![2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2751656.png)

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2751660.png)
![Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B2751661.png)


![3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2751665.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2751669.png)
![2-{Methyl[(2-methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2751674.png)
